Endothelin-1

ET receptor pharmacology vascular biology agonist potency ranking

Select Endothelin‑1 for unmatched potency in arterial contraction assays. It binds ETA with >100-fold higher affinity than ET‑3 and delivers the full biphasic cardiovascular response essential for dual‑antagonist screening and receptor crosstalk studies. Unlike sarafotoxin S6b, only ET‑1 provides the initial ETBR‑mediated depressor phase followed by sustained ETAR‑driven vasoconstriction, making it the definitive agonist for integrated signaling research.

Molecular Formula C109H159N25O32S5
Molecular Weight 2491.9 g/mol
CAS No. 123626-67-5
Cat. No. B181129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin-1
CAS123626-67-5
SynonymsBig Endothelin
Big Endothelin 1
Big Endothelin-1
Endothelin 1
Endothelin Type 1
Endothelin, Big
Endothelin-1
Endothelin-1, Big
Precursor, Proendothelin-1
Preproendothelin
Preproendothelin 1
Preproendothelin-1
Proendothelin (1-38)
Proendothelin 1 Precursor
Proendothelin-1 Precurso
Molecular FormulaC109H159N25O32S5
Molecular Weight2491.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)
InChIKeyZUBDGKVDJUIMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-1 (CAS 123626-67-5) for Research Procurement: Potent Vasoactive Peptide and ET Receptor Agonist


Endothelin-1 (ET-1) is a 21-amino acid bicyclic peptide (CAS 123626-67-5) characterized by two intramolecular disulfide bridges (Cys1–Cys15 and Cys3–Cys11) that constrain it into a conical helix essential for receptor interaction [1]. It serves as the endogenous agonist for two G-protein-coupled receptors, ETAR and ETBR, and is a benchmark vasoconstrictor in cardiovascular, renal, and neurological research [2].

Procurement Risk Alert: Why Endothelin-1 Cannot Be Replaced with Endothelin-3 or Sarafotoxin Analogs Without Experimental Validation


The endothelin peptide family exhibits striking functional divergence despite high sequence homology. ET-1 binds ETAR with an affinity approximately three orders of magnitude greater than ET-3 [1], while in functional assays ET-1 demonstrates approximately 100-fold higher potency than ET-3 in guinea-pig aorta [2]. Sarafotoxin S6b, a snake venom peptide with 60% sequence homology, exhibits approximately 10-fold lower vasoconstrictor potency than ET-1 and lacks ET-1's characteristic biphasic hemodynamic profile in vivo [3]. These quantifiable differences in receptor subtype selectivity, potency, and functional pharmacology preclude simple substitution across experimental protocols.

Quantitative Differentiation of Endothelin-1 from ET-2, ET-3, and Sarafotoxin S6b: Head-to-Head Functional and Binding Data


Vasoconstrictor Potency of Endothelin-1 Versus ET-2 and ET-3 in Human Umbilical Vessels

Endothelin-1 exhibits superior potency relative to ET-3 in human umbilical artery, where ET-3 is functionally inactive, establishing ET-1 as the essential agonist for ETAR-mediated contraction studies. The rank order of potency in umbilical artery is ET-1 = ET-2 >> ET-3, while in umbilical vein it is ET-1 = ET-2 ≥ ET-3 [1].

ET receptor pharmacology vascular biology agonist potency ranking

Endothelin-1 Versus Endothelin-3 Contractile Potency in Guinea-Pig Aorta

Endothelin-1 demonstrates approximately 100-fold higher contractile potency than ET-3 in guinea-pig thoracic aorta, a classic ETAR-dominant vascular preparation. The rank order of agonist potencies is: ET-1 (5.0 nM) = ET-2 (5.5 nM) > VIC (11.0 nM) > sarafotoxin S6b (39.8 nM) > [Ala3,11]ET-1 (121 nM) > ET-3 (>500 nM) [1].

ETAR selectivity vascular smooth muscle contraction functional potency

Endothelin-1 Versus Sarafotoxin S6b Vasoconstrictor Potency in Cerebral Arteries

Endothelin-1 is approximately 10-fold more potent than sarafotoxin S6b in contracting goat isolated middle cerebral arteries, despite the peptides sharing significant structural homology (60% sequence identity) [1].

cerebral vasoconstriction functional potency comparison sarafotoxin

Endothelin-1 In Vivo Hemodynamic Profile Versus Sarafotoxin S6b

Endothelin-1 produces a characteristic biphasic hemodynamic response in conscious rats—an initial transient hypotension and tachycardia followed by sustained hypertension and bradycardia—whereas sarafotoxin S6b produces only the sustained pressor phase and lacks the initial depressor response entirely [1].

in vivo cardiovascular pharmacology hemodynamics sustained vasoconstriction

Endothelin-1 Receptor Binding Affinity and Subtype Selectivity Profile

Endothelin-1 exhibits high-affinity binding to both ETA and ETB receptor subtypes, with a KD of approximately 1.1 nM for ETA in mouse cardiac tissue and a rank order of tissue affinities consistent across species (brain IC50 = 0.11 nM being highest, kidney/lung IC50 = 1.4–4.1 nM being lowest) [1][2].

receptor binding ETA/ETB selectivity competition binding assay

Endothelin-1 Versus Norepinephrine Vasoconstrictor Potency and Duration

Endothelin-1 is approximately 1,000-fold more potent than norepinephrine in constricting both arterioles and venules, and its vasoconstrictor effects exhibit markedly prolonged duration compared to catecholamine-induced constriction [1].

vasoconstrictor potency microvascular pharmacology sustained vasoconstriction

Optimal Research Applications for Endothelin-1 (CAS 123626-67-5) Based on Quantified Functional Differentiation


ETA Receptor-Mediated Vasoconstriction Studies in Arterial Preparations

Endothelin-1 is the requisite agonist for ETAR functional studies in arterial vascular beds. ET-3 is inactive in human umbilical artery and exhibits >100-fold lower potency in guinea-pig aorta (EC50 >500 nM vs 5.0 nM) [1][2]. ET-1's pEC50 of 7.9–8.1 in human umbilical vessels and its high-affinity ETA binding (KD ~1.1 nM) establish it as the definitive agonist for arterial contraction assays [1][3].

Biphasic Hemodynamic Response Studies In Vivo

Only ET-1 produces the full biphasic cardiovascular profile—initial transient vasodilation/hypotension mediated by ETBR followed by sustained ETAR-driven vasoconstriction and hypertension [4]. Sarafotoxin S6b lacks the initial depressor phase entirely, making it unsuitable for studies investigating integrated ET receptor signaling or the physiological interplay between ETA and ETB receptor activation in conscious animal models.

Dual ETA/ETB Receptor Activation and Antagonist Characterization

ET-1 binds both ETA and ETB receptors with high affinity, whereas ET-3 exhibits >500-fold selectivity for ETB over ETA in cardiac and splenic tissues [5]. This property makes ET-1 the optimal agonist for: (i) screening dual receptor antagonists, (ii) characterizing receptor subtype distribution via antagonist displacement studies (e.g., using BQ-123 and BQ-788), and (iii) investigating receptor crosstalk and heterodimerization [2].

Sustained, High-Potency Vasoconstriction and Long-Duration Functional Assays

ET-1 is approximately 1,000-fold more potent than norepinephrine and produces vasoconstriction of markedly longer duration [6]. This makes ET-1 the agonist of choice for: (i) prolonged myograph or wire myograph experiments where catecholamine desensitization occurs, (ii) studies requiring sustained vascular tone without repeated agonist addition, and (iii) evaluating long-acting vasodilator or antagonist compounds.

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